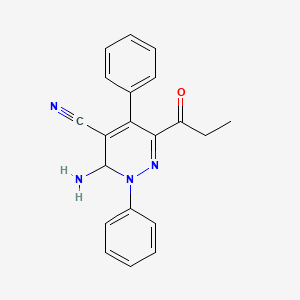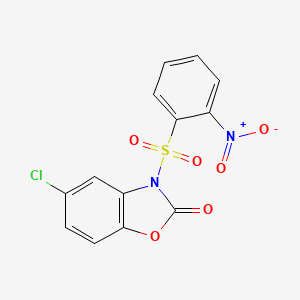![molecular formula C26H29N3O3S B15283639 4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide](/img/structure/B15283639.png)
4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide typically involves multiple steps. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminophenylhydrazine in the presence of a base such as triethylamine. This is followed by the acylation of the resulting intermediate with phenylacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections and certain cancers.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-butyl-N-(4-nitrophenyl)benzenesulfonamide
- 4-tert-butyl-N-(4-(diethylamino)phenyl)benzenesulfonamide
- 4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Uniqueness
4-tert-butyl-N-{4-[N-(phenylacetyl)ethanehydrazonoyl]phenyl}benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H29N3O3S |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
N-[(E)-1-[4-[(4-tert-butylphenyl)sulfonylamino]phenyl]ethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C26H29N3O3S/c1-19(27-28-25(30)18-20-8-6-5-7-9-20)21-10-14-23(15-11-21)29-33(31,32)24-16-12-22(13-17-24)26(2,3)4/h5-17,29H,18H2,1-4H3,(H,28,30)/b27-19+ |
Clave InChI |
YPGAOQFXGLAEKD-ZXVVBBHZSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC(=NNC(=O)CC1=CC=CC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether](/img/structure/B15283559.png)
![N-(4-bromophenyl)-2-(2-furyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15283566.png)

![3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15283577.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B15283584.png)
![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B15283604.png)

![N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B15283614.png)
![1-Ethyl-6,8-difluoro-7-{[2-(4-morpholinyl)ethyl]amino}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B15283618.png)
![5-(pyridin-3-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B15283627.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283629.png)
![3-[3-(2,6-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B15283631.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-2-methyl-4-phenylpyrimidine](/img/structure/B15283633.png)
